![molecular formula C21H17FN6 B214857 2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)
2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine is not fully understood. However, studies have shown that this compound exerts its biological effects by interacting with various molecular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Enzymes: This compound has been shown to inhibit various enzymes, including kinases and proteases.
2. Modulation of Receptors: This compound has been shown to modulate various receptors, including G protein-coupled receptors and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of using 2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine in lab experiments include:
Advantages:
1. High Potency: This compound has been shown to have high potency in various assays.
2. Selectivity: This compound has been shown to have selectivity towards specific molecular targets.
Limitations:
1. Cost: The synthesis of this compound is complex and expensive, which limits its use in large-scale experiments.
2. Toxicity: This compound has been shown to have some toxicity in certain cell lines, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine, including:
1. Development of New Derivatives: The synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds.
2.
In Vivo
Studies: Further in vivo studies are needed to evaluate the efficacy and safety of this compound in animal models.
3. Clinical Trials: Clinical trials are needed to evaluate the potential therapeutic applications of this compound in humans.
4. Mechanistic Studies: Further mechanistic studies are needed to elucidate the precise molecular targets and mechanisms of action of this compound.
Synthesemethoden
The synthesis of 2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine involves the reaction of 2-cyclopropyl-4-(2-fluorophenyl)pyrimidin-5-amine with 1-(4-methylphenyl)-1H-tetrazole-5-thiol in the presence of a suitable catalyst. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including:
1. Cancer Research: Studies have shown that 2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine has potent anticancer activity against various cancer cell lines. This compound has been shown to induce apoptosis and inhibit cell proliferation.
2. Neurological Disorders: Studies have shown that 2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are implicated in the pathogenesis of these disorders.
Eigenschaften
Produktname |
2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine |
---|---|
Molekularformel |
C21H17FN6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]pyrimidine |
InChI |
InChI=1S/C21H17FN6/c1-13-6-10-15(11-7-13)28-21(25-26-27-28)17-12-23-20(14-8-9-14)24-19(17)16-4-2-3-5-18(16)22/h2-7,10-12,14H,8-9H2,1H3 |
InChI-Schlüssel |
GVSYMZBYADJZKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CC=C4F)C5CC5 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CC=C4F)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.